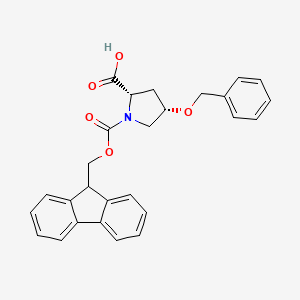
Fmoc-cis-Hyp(Bzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-cis-Hyp(Bzl)-OH” is a chemical compound with the chemical name (2S,4S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-oxybenzyl-L-proline . It has several synonyms, including Fmoc-L-Pro(4-OBzl)-OH (2S,4S), Fmoc-L-Hyp(Bzl)-OH, Fmoc-Hyp(Bzl)-OH, and Fmoc-L-Hyp(Bzl)-OH (2S,4S) . The molecular formula of this compound is C27H25NO5 .
It should be stored in a dry freezer . Unfortunately, other physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Drug Release
- Application : A study explored the use of peptides and amino acids, including Fmoc-protected amino acids, in the formation of hydrogels. These hydrogels, incorporating carbon nanomaterials, demonstrated potential for controlled drug release under near-infrared light irradiation, highlighting their relevance in drug delivery systems (Guilbaud-Chéreau et al., 2019).
Peptide Library Construction
- Application : Fmoc-protected amino acids were used in the synthesis of peptides for constructing combinatorial peptide libraries. This demonstrates their utility in facilitating peptide synthesis and purification, critical in biochemical research (Tamiaki et al., 2001).
Synthesis of Glycopeptides
- Application : Fmoc-protected amino acids, including derivatives like Fmoc-cis-Hyp(Bzl)-OH, have been utilized in synthesizing glycopeptides. This application is significant in the field of bioorganic chemistry, particularly for studying protein and peptide structures (Mang et al., 1995).
Solid-Phase Peptide Synthesis
- Application : Fmoc-protected amino acids are extensively used in solid-phase peptide synthesis, offering a versatile method for synthesizing peptides with specific sequences. This is crucial for producing peptides for research and therapeutic uses (Sabatier et al., 1987).
Development of Hypusine Reagents
- Application : The development of orthogonally protected hypusine reagents for solid-phase synthesis of hypusinated peptides used Fmoc-protected amino acids. This is significant in the synthesis of specific peptide types, highlighting the adaptability of Fmoc chemistry in peptide synthesis (Song et al., 2015).
Metal Chelating Peptides
- Application : The synthesis of Fmoc-protected amino acid chelators, compared to their Boc/Bzl derivatives, demonstrated their utility in designing peptides that can bind to metal ions. This has implications in biochemical and medical research (Kazmierski, 1993).
Bioluminescence Imaging
- Application : Fmoc-protected amino acids were involved in the development of caged furimazine derivatives for live-cell bioluminescence imaging. This application is significant in cell biology and pharmacological research (Orioka et al., 2022).
Collagen Peptide Synthesis
- Application : Fmoc-protected amino acids, such as Fmoc-Pro-Hyp-Gly-OH, have been synthesized and used in the preparation of collagen model peptides. This is crucial in understanding the structure and function of collagen in biological systems (Erdmann & Wennemers, 2009).
Mecanismo De Acción
Mode of Action
Fmoc-cis-Hyp(Bzl)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by forming peptide bonds with other amino acids, thereby extending the peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and modification. The compound plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a protein . The downstream effects of these pathways depend on the specific proteins being synthesized and their roles within the cell.
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the specific conditions of the synthesis process, including the solvents used and the presence of other reagents .
Result of Action
The primary result of this compound’s action is the synthesis of peptides. These peptides can then fold into functional proteins, which can have a wide range of effects at the molecular and cellular levels, depending on the specific proteins being synthesized .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process .
Propiedades
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-DFBJGRDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

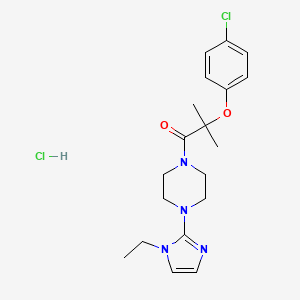
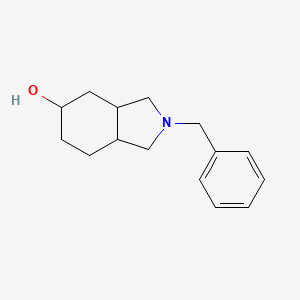
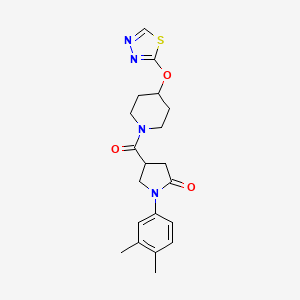
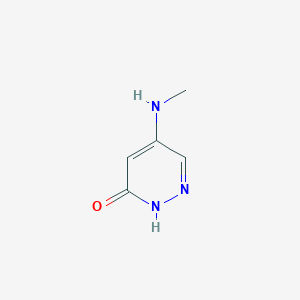

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)
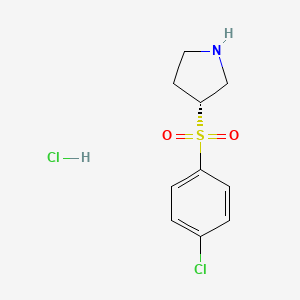
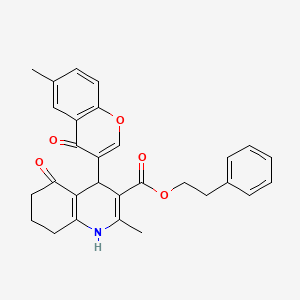

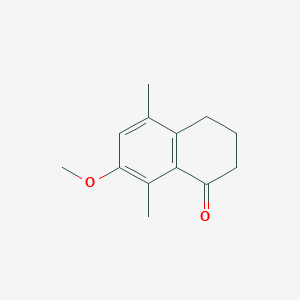
![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
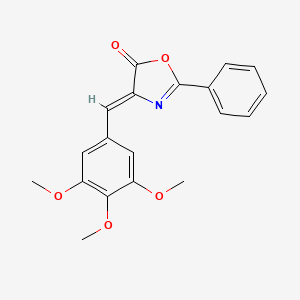
![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)